![molecular formula C25H31N5O2S B2979671 4-({6-[4-(3-甲氧苯基)哌嗪-1-基]-6-氧己基}氨基)喹唑啉-2(1H)-硫酮 CAS No. 689266-62-4](/img/no-structure.png)

4-({6-[4-(3-甲氧苯基)哌嗪-1-基]-6-氧己基}氨基)喹唑啉-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

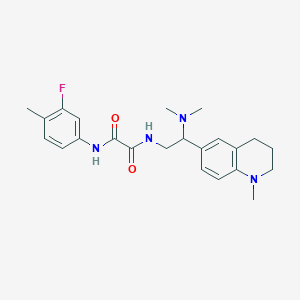

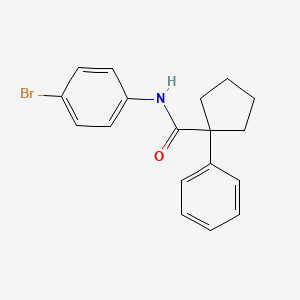

4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H31N5O2S and its molecular weight is 465.62. The purity is usually 95%.

BenchChem offers high-quality 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antibacterial Activity

The piperazine moiety is a common feature in compounds with antibacterial properties. It’s known to positively modulate the pharmacokinetic properties of drug substances, making it valuable in the development of new antibiotics. The compound could be explored for its efficacy against resistant bacterial strains, potentially contributing to the fight against antibiotic resistance .

Antifungal and Antiparasitic Applications

Similar to its antibacterial potential, the piperazine ring is also found in antifungal and antiparasitic drugs. Research could be directed towards evaluating the compound’s effectiveness in these areas, possibly leading to new treatments for fungal infections and parasitic diseases .

Anticancer Research

Quinazoline derivatives have been studied for their anticancer properties. This compound, with its quinazoline-thione structure, could be investigated for its potential to inhibit cancer cell growth or as a scaffold for developing new anticancer agents .

Neurodegenerative Disease Treatment

Piperazine derivatives are components in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound could be examined for its ability to modulate neurotransmitter systems or protect neuronal cells .

Antiviral Activity

The compound’s structure suggests it might have applications in antiviral research. Its piperazine component is often seen in compounds with antiviral activity, which could be leveraged to develop new therapies for viral infections .

Psychoactive Substance Research

Piperazine is also used in psychoactive substances, some of which are used illegally for recreational purposes. This compound could be used to study the effects of psychoactive drugs on the brain or to develop legal therapeutic agents with psychoactive properties .

Acetylcholinesterase Inhibition for Alzheimer’s Disease

Compounds containing the (4-methoxyphenyl)piperazine moiety have been evaluated as inhibitors of acetylcholinesterase, an enzyme involved in Alzheimer’s disease. This compound could be part of research efforts aimed at increasing acetylcholine levels to alleviate symptoms of Alzheimer’s .

Enzyme Inhibition Studies

The compound could be used in broader enzyme inhibition studies. Its unique structure might interact with various enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors for therapeutic use .

作用机制

Target of action

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .

Biochemical pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives have been found to affect a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one with 2-amino-3-bromopyridine followed by the reaction with thiourea to form the final product.", "Starting Materials": [ "6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one", "2-amino-3-bromopyridine", "thiourea" ], "Reaction": [ "Step 1: 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one is reacted with 2-amino-3-bromopyridine in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to form the intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide.", "Step 2: The intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide is then reacted with thiourea in the presence of a base such as sodium hydroxide in a suitable solvent such as ethanol to form the final product 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione." ] } | |

CAS 编号 |

689266-62-4 |

产品名称 |

4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |

分子式 |

C25H31N5O2S |

分子量 |

465.62 |

IUPAC 名称 |

1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |

InChI |

InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33) |

InChI 键 |

DBNFHJVQEYBEQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)

![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)

![(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2979609.png)

![4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979611.png)